Cas no 6232-84-4 (5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol)
5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
-
- 4-Allyl-5-methyl-4H-1,2,4-triazole-3-thiol
- BBL037226
- ALBB-003144
- 5-methyl-4-prop-2-enyl-1,2,4-triazole-3-thiol
- 4-allyl-5-methyl-1,2,4-triazole-3-thione
- 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
- 3-methyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
- 5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- MFCD02255623
- VS-14011
- EN300-07513
- G19170
- DTXSID901167874
- Z56955995
- 6232-84-4
- AKOS000116993
- STK501237
-
- MDL: MFCD02255623
- Inchi: 1S/C6H9N3S/c1-3-4-9-5(2)7-8-6(9)10/h3H,1,4H2,2H3,(H,8,10)
- InChI Key: AMYLVBJMISUQDV-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C)N1CC=C
Computed Properties
- Exact Mass: 155.05171847Da
- Monoisotopic Mass: 155.05171847Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 59.7Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 264-266 °CEnamineEN300-07513
- Boiling Point: 288.1±33.0 °C at 760 mmHg
- Flash Point: 128.1±25.4 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M589515-50mg |
5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
6232-84-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M589515-100mg |
5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
6232-84-4 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M589515-500mg |
5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
6232-84-4 | 500mg |
$ 320.00 | 2022-06-03 | ||
| Chemenu | CM523025-1g |
4-Allyl-5-methyl-4H-1,2,4-triazole-3-thiol |
6232-84-4 | 97% | 1g |
$264 | 2022-09-29 | |
| abcr | AB404924-500 mg |
4-Allyl-5-methyl-4H-1,2,4-triazole-3-thiol |
6232-84-4 | 500MG |
€254.60 | 2022-08-31 | ||
| abcr | AB404924-1 g |
4-Allyl-5-methyl-4H-1,2,4-triazole-3-thiol |
6232-84-4 | 1 g |
€322.50 | 2023-07-19 | ||
| abcr | AB404924-5 g |
4-Allyl-5-methyl-4H-1,2,4-triazole-3-thiol |
6232-84-4 | 5 g |
€907.00 | 2023-07-19 | ||
| Enamine | EN300-07513-0.05g |
5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
6232-84-4 | 98% | 0.05g |
$47.0 | 2023-10-28 | |
| Enamine | EN300-07513-0.1g |
5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
6232-84-4 | 98% | 0.1g |
$71.0 | 2023-10-28 | |
| Enamine | EN300-07513-0.25g |
5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
6232-84-4 | 98% | 0.25g |
$102.0 | 2023-10-28 |
5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Comprehensive Overview of 5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 6232-84-4)
5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 6232-84-4) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. This compound belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles known for their broad biological activities and chemical stability. The presence of a thiol group and an allyl substituent in its structure makes it a valuable intermediate for synthesizing more complex molecules.
In the pharmaceutical industry, 5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is often explored for its potential as a building block in drug discovery. Researchers are particularly interested in its ability to modulate enzyme activity and interact with biological targets, making it a candidate for developing antimicrobial, antifungal, and anti-inflammatory agents. Recent studies have highlighted its role in the design of small-molecule inhibitors, which are crucial for treating diseases like cancer and metabolic disorders.
The agrochemical sector also benefits from the unique properties of this compound. Its triazole core is a common motif in pesticides and herbicides, where it contributes to the stability and efficacy of these products. Farmers and agricultural researchers are increasingly searching for eco-friendly alternatives to traditional chemicals, and 5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol offers a promising avenue due to its potential lower environmental impact.
From a material science perspective, this compound's thiol group enables it to participate in click chemistry reactions, a hot topic in modern synthetic chemistry. Click chemistry is widely used for creating polymers, nanomaterials, and bioconjugates, which are essential for advancements in drug delivery systems and biomedical engineering. The compound's ability to form stable bonds with other molecules makes it a valuable tool for researchers working on smart materials and surface modifications.
One of the most frequently asked questions about 5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is its synthesis method. The compound can be prepared through cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by alkylation with allyl bromide. This process is well-documented in the literature and has been optimized for high yields and purity. Another common query revolves around its solubility and stability, which are critical for its handling and application. The compound is typically soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, but its stability can be affected by exposure to light and air, necessitating proper storage conditions.
In the context of green chemistry, 5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol aligns with the growing demand for sustainable synthesis methods. Researchers are exploring catalyst-free and solvent-free approaches to produce this compound, reducing waste and energy consumption. This trend reflects the broader shift toward environmentally friendly practices in chemical manufacturing, a topic that resonates strongly with today's environmentally conscious consumers and regulators.
The compound's spectroscopic properties are another area of interest. Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are routinely used to characterize its structure and purity. These analytical methods are essential for quality control in industrial applications and for verifying the identity of the compound in research settings. Additionally, computational chemistry tools, such as density functional theory (DFT) calculations, are employed to predict its reactivity and interactions with other molecules, providing valuable insights for further development.
As the scientific community continues to explore the potential of 5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, its role in drug discovery and material innovation is expected to expand. The compound's unique combination of a triazole ring, thiol functionality, and allyl group offers a versatile platform for designing new molecules with tailored properties. Whether in the lab or in industrial production, this compound exemplifies the intersection of chemistry, biology, and materials science, driving progress across multiple disciplines.
6232-84-4 (5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)